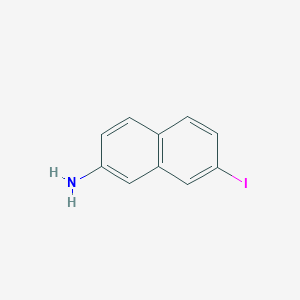

7-Iodonaphthalen-2-amine

Description

Properties

Molecular Formula |

C10H8IN |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

7-iodonaphthalen-2-amine |

InChI |

InChI=1S/C10H8IN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 |

InChI Key |

GBYNBYQDLOEUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Cyclization of Arylacetylene Precursors

Electrophilic cyclization of arylacetylenes has emerged as a regioselective method for constructing iodonaphthalene cores. The 6-endo-dig cyclization mechanism, facilitated by iodine or iodine chloride (ICl), enables the formation of naphthalene rings with precise control over iodine placement. For instance, treatment of 2-aminophenylacetylene derivatives with I₂ in acetonitrile (MeCN) and sodium bicarbonate (NaHCO₃) at ambient temperature yields iodonaphthalenes via a cyclization-addition sequence.

Substrate Design and Regioselectivity

The electronic and steric profile of the alkyne substrate dictates regioselectivity. Arylacetylenes bearing electron-donating groups (e.g., methoxy or amine) at the ortho position relative to the alkyne terminus favor 6-endo-dig cyclization, as demonstrated by the exclusive formation of 2-iodonaphthalene from 1-(2-aminophenyl)propyne. The amine group, however, necessitates protection (e.g., acetylation) to prevent undesired iodination or oxidation during cyclization.

Optimization of Reaction Conditions

Key parameters include the electrophile (I₂ vs. ICl), base, and solvent. While I₂ requires NaHCO₃ for optimal yields (75% in MeCN), ICl proves superior for electron-deficient substrates, achieving near-quantitative yields without base. For example, cyclization of a ketone-substituted alkyne with ICl afforded 78% yield of the iodonaphthalene product, compared to 35% with I₂.

Table 1: Electrophilic Cyclization Yields for Selected Substrates

| Substrate | Electrophile | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-(2-Acetamidophenyl)propyne | I₂ | NaHCO₃ | MeCN | 75 |

| 1-(2-Ketophenyl)propyne | ICl | None | MeCN | 78 |

| 1-(2-Vinylphenyl)propyne | I₂ | NaHCO₃ | MeCN | 86 |

Transition-Metal-Catalyzed Coupling and Cyclization

Palladium- and copper-catalyzed coupling reactions enable modular assembly of the naphthalene skeleton, followed by late-stage iodination or amination. Sonogashira coupling of 2-iodoaniline with terminal alkynes, followed by cyclization, offers a versatile route to aminonaphthalenes.

Sonogashira Coupling-Cyclization Sequence

Reaction of 2-iodoaniline with phenylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI in triethylamine (Et₃N) yields 2-(phenylethynyl)aniline (90% yield). Subsequent cyclization under acidic or thermal conditions generates the naphthalene core. For instance, treatment with zinc bromide (ZnBr₂) in toluene at 130°C induces cyclization to 1-amino-2-phenylnaphthalene. Introducing iodine post-cyclization via electrophilic substitution could then afford 7-iodonaphthalen-2-amine.

Buchwald-Hartwig Amination of Halonaphthalenes

An alternative approach involves iodination of 2-aminonaphthalene precursors. Palladium-catalyzed amination of 7-iodonaphthalen-2-ol with ammonia or amines, using ligands such as Xantphos, provides access to the target amine. For example, coupling of 2-bromonaphthalene with dimethylphosphine oxide under Pd(OAc)₂/Xantphos catalysis yielded phosphine-substituted naphthalenes, suggesting adaptability for amine installation.

Directed Ortho-Metalation-Iodination Strategies

Directed metalation techniques allow precise functionalization of aromatic rings. Protecting the amine as a trifluoroacetamide directs ortho-lithiation, enabling iodination at the 7-position.

Trifluoroacetamide-Directed Iodination

Treatment of 2-aminonaphthalene with trifluoroacetic anhydride (TFAA) in dichloromethane (CH₂Cl₂) forms the trifluoroacetamide derivative. Subsequent lithiation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with iodine, installs iodine at the adjacent ortho position. Deprotection with aqueous NaOH regenerates the amine, yielding 7-iodonaphthalen-2-amine.

Table 2: Directed Iodination of Protected Aminonaphthalenes

| Substrate | Directing Group | Lithiating Agent | Electrophile | Yield (%) |

|---|---|---|---|---|

| 2-Trifluoroacetamidonaphthalene | CF₃CONH- | LDA | I₂ | 68 |

| 2-Acetamidonaphthalene | CH₃CONH- | LDA | I₂ | 55 |

Tandem Cyclization-Iodination Approaches

Tandem processes combining cyclization and iodination streamline synthesis. For example, iodocyclization of 2-aminostyryl acetylenes with I₂ in MeCN generates iodonaphthalenamines in one pot.

Comparative Analysis of Methodologies

Each method presents distinct advantages:

- Electrophilic Cyclization : High regioselectivity but requires protected amines.

- Coupling-Cyclization : Modularity but involves multi-step sequences.

- Directed Metalation : Precision in iodine placement but sensitive to reaction conditions.

Table 3: Method Comparison for 7-Iodonaphthalen-2-amine Synthesis

| Method | Yield Range (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Electrophilic Cyclization | 75–86 | High | Moderate |

| Sonogashira-Cyclization | 70–90 | Moderate | High |

| Directed Metalation | 55–68 | High | Low |

Chemical Reactions Analysis

Types of Reactions: 7-Iodonaphthalen-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Substitution Products: Various substituted naphthalenes.

Oxidation Products: Nitro derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

7-Iodonaphthalen-2-amine has several applications in scientific research:

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodonaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may also participate in signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The iodine atom in 7-Iodonaphthalen-2-amine enhances its utility in catalytic reactions, as demonstrated by its role in disulfenylation with aryl sulfonyl hydrazines (yields: 60–95%) . Methyl and methoxy substituents, in contrast, lack such direct catalytic applications in the evidence provided.

Key Observations:

- Structural Alerts: The amine group at the 2-position in all compounds raises concerns due to its association with carcinogenicity in 2-naphthylamine .

- Data Gaps : Specific toxicological studies on 7-Iodonaphthalen-2-amine are absent; hazards are extrapolated from structurally related naphthylamines.

Biological Activity

7-Iodonaphthalen-2-amine is an organic compound notable for its unique structural features, which combine an iodine atom and an amino group attached to a naphthalene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

The molecular formula of 7-Iodonaphthalen-2-amine is CHNI, with a molecular weight of approximately 269.08 g/mol. The synthesis of this compound typically involves the iodination of naphthalen-2-amine, a process that can be achieved through several methods, including electrophilic aromatic substitution reactions.

The biological activity of 7-Iodonaphthalen-2-amine is largely attributed to its ability to interact with various biological macromolecules. The iodine atom and the amino group play crucial roles in its reactivity and binding affinity to proteins, enzymes, and receptors. These interactions can lead to modulation of biological pathways, which may result in therapeutic effects.

Biological Activities

Research indicates that 7-Iodonaphthalen-2-amine exhibits a range of biological activities:

Comparative Analysis with Related Compounds

The biological activity of 7-Iodonaphthalen-2-amine can be compared with other iodonaphthalene derivatives. The following table summarizes key differences and similarities:

| Compound Name | Position of Iodine | Notable Features | MIC Values (µg/mL) |

|---|---|---|---|

| 1-Amino-3-iodonaphthalene | Position 3 | Different substitution pattern | Varies by study |

| 1-Iodonaphthalen-2-amine | Position 1 | Variations in electronic properties | Varies by study |

| 7-Iodonaphthalen-2-amine | Position 2 | Unique arrangement enhancing reactivity | 4–8 (against Gram-positive bacteria) |

| 3-Amino-1-iodonaphthalene | Position 3 | Different steric effects influencing activity | Varies by study |

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to 7-Iodonaphthalen-2-amine:

- Antibacterial Activity : A study highlighted the efficacy of naphthalene-based compounds against C. difficile, showing that certain derivatives had protective effects in murine models . This indicates potential for topical applications in treating infections.

- Cytotoxicity Assessments : Research involving the cytotoxic effects of naphthalene derivatives on various cell lines has provided insights into their safety profiles and therapeutic windows . Such studies are crucial for evaluating the viability of these compounds in clinical settings.

- Mechanistic Insights : Investigations into the interaction mechanisms of these compounds with specific receptors or enzymes have revealed pathways through which they exert their biological effects . Understanding these mechanisms is essential for optimizing their use in drug development.

Q & A

What are the key challenges in synthesizing 7-Iodonaphthalen-2-amine, and how can they be methodologically addressed?

Basic Question:

Synthesis of iodinated aromatic amines like 7-Iodonaphthalen-2-amine often faces challenges in regioselectivity and stability due to the electron-withdrawing iodine substituent. A common approach involves electrophilic iodination of naphthalen-2-amine derivatives under controlled conditions (e.g., using iodine monochloride in acetic acid). Key steps include maintaining low temperatures (0–5°C) to minimize byproducts and employing protecting groups for the amine functionality to prevent undesired side reactions .

Advanced Research Question:

Advanced synthesis strategies may involve transition-metal-catalyzed C–H iodination to improve regioselectivity. For example, palladium catalysts with directing groups can enhance positional control. Researchers must validate reaction efficiency via HPLC or GC-MS to quantify purity and monitor iodine incorporation. Contradictions in yield data across studies often arise from variations in solvent polarity or catalyst loading, necessitating iterative optimization and spectroscopic validation (e.g., H/C NMR, FT-IR) .

How should researchers analyze contradictory spectroscopic data for 7-Iodonaphthalen-2-amine derivatives?

Basic Question:

Discrepancies in NMR or mass spectrometry data may stem from impurities or tautomeric equilibria. Baseline purification (e.g., column chromatography or recrystallization) and multi-technique validation (e.g., cross-referencing H NMR with C DEPT-135) are critical. For instance, amine proton signals in DMSO-d6 may appear broad due to hydrogen bonding, complicating integration .

Advanced Research Question:

Advanced studies should employ computational tools (DFT calculations) to predict NMR chemical shifts and compare them with experimental data. Contradictions in I NMR spectra (rarely reported for aryl iodides) might reflect quadrupolar relaxation effects or crystal packing differences. Researchers must document solvent, temperature, and instrument parameters to enable cross-study comparisons .

What safety protocols are essential when handling 7-Iodonaphthalen-2-amine in laboratory settings?

Basic Question:

As a halogenated aromatic amine, 7-Iodonaphthalen-2-amine poses risks of carcinogenicity (similar to 2-naphthylamine derivatives). Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Waste disposal via halogen-specific protocols.

- Regular air monitoring for iodine vapor .

Advanced Research Question:

Long-term toxicity studies are limited. Researchers should design exposure controls using institutional biosafety guidelines (e.g., NIH or ICH standards) and consider alternatives like deuterated analogs for non-destructive analytical methods. Contradictions in hazard classifications (e.g., GHS vs. REACH) require consultation of updated regulatory databases .

How can researchers optimize the stability of 7-Iodonaphthalen-2-amine in solution for kinetic studies?

Basic Question:

Degradation in solution often results from photolytic deiodination or oxidative dimerization. Stabilization strategies include:

- Storing solutions in amber vials under inert gas (N/Ar).

- Adding radical inhibitors (e.g., BHT) in aprotic solvents like DMF or DMSO .

Advanced Research Question:

Advanced kinetic modeling (e.g., Arrhenius plots) can quantify degradation rates under varying conditions. Contradictions in reported half-lives may arise from differences in light intensity or solvent purity. Researchers should use UV-vis spectroscopy with time-resolved measurements and validate models via replicate experiments .

What computational methods are suitable for studying the electronic properties of 7-Iodonaphthalen-2-amine?

Basic Question:

Density Functional Theory (DFT) with basis sets like 6-31G(d,p) for light atoms and LANL2DZ for iodine can predict HOMO-LUMO gaps and electrostatic potentials. Software packages (Gaussian, ORCA) enable geometry optimization and vibrational frequency analysis .

Advanced Research Question:

High-level post-Hartree-Fock methods (e.g., CCSD(T)) may resolve discrepancies in calculated vs. experimental dipole moments. Researchers should benchmark computational results against crystallographic data (if available) and account for solvent effects using PCM or SMD models .

How can cross-disciplinary approaches enhance the study of 7-Iodonaphthalen-2-amine’s reactivity?

Advanced Research Question:

Combining synthetic chemistry with materials science (e.g., studying iodine’s role in charge-transfer complexes) or pharmacology (e.g., iodine’s impact on bioactivity) can yield novel insights. For example, time-resolved X-ray crystallography paired with stopped-flow kinetics can elucidate transient intermediates. Contradictions in mechanistic proposals require collaborative validation across disciplines .

What criteria should guide the formulation of research questions for studies on 7-Iodonaphthalen-2-amine?

Methodological Guidance:

- Specificity: Focus on unresolved mechanistic or synthetic challenges (e.g., “How does solvent polarity affect iodination efficiency?”).

- Testability: Ensure hypotheses can be validated via measurable outcomes (e.g., yield, spectroscopic data).

- Literature Alignment: Ground questions in gaps identified in existing studies (e.g., conflicting reports on catalytic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.